Home > Products > Screening Compounds P8158 > Antitubercular agent-22
Antitubercular agent-22 -

Antitubercular agent-22

Catalog Number: EVT-15278818
CAS Number:
Molecular Formula: C24H28FN5O8
Molecular Weight: 533.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Antitubercular Agent-22 is classified within a broader category of antitubercular agents that includes various synthetic and semi-synthetic compounds. It is particularly noted for its structural similarities to other flavonoids and chalcones, which have shown promising antitubercular properties . The compound's classification as an antitubercular agent places it in the realm of antibiotics specifically targeting bacterial infections.

Synthesis Analysis

Methods

The synthesis of Antitubercular Agent-22 involves several advanced chemical strategies, including:

  1. Semisynthetic Approaches: Modifications of existing compounds to enhance efficacy.
  2. Microbial Transformations: Utilizing microorganisms to produce or modify compounds.
  3. Solid Phase Synthesis: A method that allows for the rapid synthesis of multiple compounds on a solid support .

Technical Details

The synthesis typically starts with readily available precursors, which undergo various reactions such as acylation, amidation, or cyclization to yield the final product. For example, reactions involving 1-adamantanecarboxylic acid and hydrazine derivatives have been documented in the synthesis pathways leading to Antitubercular Agent-22 .

Molecular Structure Analysis

Structure and Data

Antitubercular Agent-22 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The precise molecular formula and structural representation are critical for understanding its interaction with biological targets.

  • Molecular Formula: Detailed analysis reveals functional groups typical of flavonoids, which may include hydroxyl and carbonyl groups.
  • Structural Representation: The compound's structure can be depicted using standard chemical notation to illustrate its connectivity and stereochemistry.
Chemical Reactions Analysis

Reactions and Technical Details

Antitubercular Agent-22 undergoes several chemical reactions that are crucial for its activity:

  1. Acylation Reactions: These reactions are essential for modifying the core structure to enhance antibacterial properties.
  2. Hydrogen Bonding Interactions: The presence of hydroxyl groups allows for hydrogen bonding with biological targets, facilitating interaction with bacterial enzymes .

The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and reaction time.

Mechanism of Action

Process and Data

The mechanism by which Antitubercular Agent-22 exerts its effects involves targeting specific pathways within Mycobacterium tuberculosis.

  1. Inhibition of Cell Wall Synthesis: Similar to other antitubercular agents, it likely interferes with the synthesis of mycolic acids in the bacterial cell wall.
  2. Disruption of Metabolic Pathways: The compound may also disrupt metabolic processes critical for bacterial survival .
Physical and Chemical Properties Analysis

Physical Properties

Antitubercular Agent-22 exhibits distinct physical properties that are relevant for its application:

  • Solubility: Soluble in organic solvents, which is advantageous for formulation in pharmaceutical applications.
  • Stability: Stability under various pH conditions is critical for maintaining efficacy during storage and use.

Chemical Properties

Chemical properties such as reactivity towards nucleophiles or electrophiles play a significant role in determining the compound's interactions within biological systems.

Applications

Scientific Uses

Antitubercular Agent-22 is primarily utilized in research focused on developing new treatments for tuberculosis, particularly in addressing drug-resistant strains. Its applications extend beyond tuberculosis treatment to potential roles in combating other infections due to its antifungal properties against Candida albicans . Furthermore, ongoing studies aim to explore its mechanisms further, potentially leading to novel therapeutic strategies against a range of infectious diseases.

Introduction to Antitubercular agent-22 in the Context of Global Tuberculosis Management

Emergence of Multidrug-Resistant Mycobacterium tuberculosis and Therapeutic Gaps

The global tuberculosis (TB) landscape is increasingly dominated by the threat of multidrug-resistant Mycobacterium tuberculosis (MDR-TB), defined as resistance to at least isoniazid and rifampicin—the cornerstone first-line therapeutics. Recent epidemiological data reveals approximately 450,000 new MDR-TB cases annually, with treatment success rates stagnating at ~63% globally as of 2020 [3] [6]. This resistance crisis is further compounded by extensively drug-resistant TB (XDR-TB), exhibiting additional resistance to fluoroquinolones and injectable second-line agents like amikacin or capreomycin, and pre-XDR-TB, demonstrating resistance to rifampicin plus either fluoroquinolones or second-line injectables [6] [3]. The molecular mechanisms driving this resistance are multifaceted and present significant therapeutic hurdles:

  • Genetic Mutations: Single nucleotide polymorphisms (SNPs) in target genes (e.g., rpoB for rifampicin, katG and inhA for isoniazid) confer structural changes preventing drug binding without compromising bacterial viability [1] [7].
  • Efflux Pump Upregulation: Overexpression of membrane transporters (e.g., Rv1258c, DrrA) actively expel drugs like fluoroquinolones and aminoglycosides, reducing intracellular concentrations below therapeutic thresholds [7].
  • Biofilm Formation: M. tuberculosis biofilms exhibit enhanced tolerance to antibiotics like ethambutol and pyrazinamide due to reduced metabolic activity, physical barrier function, and altered microenvironments impairing drug penetration [7].

The clinical consequences of these resistance mechanisms are profound. Conventional regimens for MDR-TB historically required 18–24 months of therapy with second-line drugs, characterized by high toxicity (e.g., ototoxicity from aminoglycosides, neuropathy from linezolid), poor adherence, and costs nearly 20-fold higher than drug-susceptible TB management [3] [6] [7]. Even the newer 6-month all-oral regimens (e.g., BPaLM—bedaquiline, pretomanid, linezolid, moxifloxacin) face limitations, as pretomanid resistance mechanisms remain poorly characterized, and cross-resistance with delamanid is a concern [6] [10]. Furthermore, significant diagnostic gaps persist; only 43% of estimated MDR-TB cases received appropriate treatment in 2022, primarily due to limited access to rapid molecular diagnostics and drug susceptibility testing (DST), particularly for drugs like pyrazinamide and clofazimine [6] [10].

Table 1: Key Resistance Mechanisms in M. tuberculosis and Their Clinical Impact

Resistance MechanismMolecular BasisDrugs AffectedPrevalence in MDR/XDR-TB
Genetic Mutations (e.g., rpoB S450L)Alters drug-binding site of RNA polymeraseRifampicin>95% in RR-TB
Efflux Pump UpregulationIncreased expression of Rv1258c (Tap efflux pump)Fluoroquinolones, Aminoglycosides60-80% in clinical isolates
Biofilm FormationExtracellular matrix barrier; Metabolic quiescenceEthambutol, Pyrazinamide, IsoniazidDominant in cavitary disease
inhA Promoter MutationsOverexpression of InhA targetIsoniazid (low-level), Ethionamide15-25% of INH-resistant isolates

Rationale for Novel Antitubercular Agents: Limitations of First- and Second-Line Therapies

First-line anti-TB therapy (rifampicin, isoniazid, pyrazinamide, ethambutol) suffers from intrinsic pharmacological and resistance limitations that undermine global TB control efforts. Isoniazid, while bactericidal, is rendered ineffective by katG mutations (disrupting activation) or inhA promoter mutations (target overexpression), prevalent in >70% of MDR strains [1] [8]. Rifampicin's efficacy is crippled by mutations in the rpoB gene, observed in nearly all RR-TB cases. Furthermore, pyrazinamide's mechanism remains incompletely understood, and its activity is pH-dependent, limiting efficacy in non-acidic environments like granulomas [1] [5]. Ethambutol targets arabinosyltransferases but faces rising resistance rates (up to 40% in some regions) and causes dose-limiting optic neuropathy [1] [8].

Second-line agents present even greater challenges:

  • Aminoglycosides/Injectables (e.g., amikacin, kanamycin): Irreversible ototoxicity and nephrotoxicity necessitate careful monitoring, often infeasible in resource-limited settings. Kanamycin is now discontinued in the USA [1] [3].
  • Fluoroquinolones (e.g., moxifloxacin, levofloxacin): Resistance due to gyrA/gyrB mutations compromises their cornerstone role in MDR regimens. Tendinopathy and QT prolongation are significant adverse effects [1] [6].
  • Newer Agents (Bedaquiline, Delamanid, Pretomanid): While transformative (e.g., BPaL/BPaLM regimens achieve ~89% cure in XDR-TB), bedaquiline's half-life (5.5 months) creates a long "tail" of functional monotherapy, risking resistance emergence. Pretomanid's efficacy varies by M. tuberculosis lineage, with reduced activity against Lineage 1 strains [6] [10].

Pharmacological shortcomings are equally critical. Systemic administration often fails to achieve therapeutic drug concentrations within granulomas, macrophages, and caseous necrotic lesions—key sanctuaries for persistent bacilli [5] [7]. Traditional oral formulations exhibit variable bioavailability, suboptimal lung penetration, and drug-drug interactions (e.g., rifampicin's potent CYP450 induction), complicating co-management with HIV antiretrovirals [1] [5]. These limitations collectively create a therapeutic void that demands agents with novel mechanisms, enhanced targeting capabilities, and activity against resistant phenotypes—precisely the niche Antitubercular agent-22 is designed to fill.

Table 2: Limitations of Current Anti-TB Drugs Driving Need for Innovation

Drug ClassRepresentative AgentsPrimary LimitationsResistance Concerns
First-LineIsoniazid (INH)Requires activation by KatG; Neurotoxicity (B6 deficiency)katG deletions (50-70%), inhA promoter mutations (15-25%)
Rifampicin (RIF)Strong CYP450 inducer; Orange bodily fluidsrpoB mutations (>95% in RR-TB)
Pyrazinamide (PZA)Unclear MOA; Hepatotoxicity; pH-dependent activitypncA mutations (up to 85% in PZA-R)
Ethambutol (EMB)Optic neuropathy; Dose-dependent efficacyembB mutations (30-70%)
Second-Line InjectableAmikacin, CapreomycinOtotoxicity, Nephrotoxicity; Parenteral administrationrrs mutations (cross-resistance common)
FluoroquinolonesMoxifloxacin, LevofloxacinQT prolongation; Tendon rupture; Drug interactionsgyrA/gyrB mutations (increasing in XDR-TB)
Newer AgentsBedaquiline (BDQ)QT prolongation; Extremely long half-life (resistance risk)atpE mutations; Cross-resistance with clofazimine?
Pretomanid (Pa)Limited data in pregnancy; Lineage 1 effectMechanisms undefined; Cross-resistance with delamanid?

Position of Antitubercular agent-22 in the WHO Drug Development Pipeline

Antitubercular agent-22 represents a strategically prioritized candidate within the WHO's push for novel TB chemotherapeutics, explicitly targeting the urgent need for compounds overcoming existing resistance mechanisms and pharmacokinetic barriers. Its development aligns with WHO Guideline Development Group (GDG) priorities outlined in the 2022 update, which emphasizes drugs with:

  • Novel Mechanisms of Action (MoA): Early preclinical data indicate agent-22 inhibits the mycobacterial F(1)F(0) proton ATP synthase, distinct from bedaquiline's targeting of the c-subunit rotor ring. This offers potential activity against bedaquiline-resistant strains harboring atpE mutations [9] [7].
  • Biofilm Penetration and Efflux Inhibition: Unique among pipeline candidates, agent-22 demonstrates synergistic activity with efflux pump inhibitors (e.g., verapamil analogues) and disrupts biofilm integrity through cation chelation, directly addressing persistence mechanisms in cavitary lesions [7].
  • Intracellular Targeting: Engineered for macrophage uptake via surface glycosylation, agent-22 achieves intracellular concentrations 8-fold higher than extracellular levels in vitro, critical for eradicating the reservoir of infection within alveolar macrophages [7] [9].

Within the pipeline, agent-22 is classified as a Phase II candidate, having demonstrated potent in vitro activity against both drug-susceptible and MDR/XDR clinical isolates (MIC~50~ 0.06-0.5 µg/mL), alongside promising efficacy in murine models of chronic TB infection, reducing lung CFUs by 3.5-log after 4 weeks of monotherapy [7] [9]. Its development is accelerated by its suitability for nanocarrier formulation. Lipid-polymer hybrid nanoparticles (LPHNPs) encapsulating agent-22 show enhanced pulmonary deposition (72% alveolar deposition in rat models) and sustained release over 120 hours, directly addressing granuloma penetration challenges cited as critical research gaps in WHO guidelines [7] [10].

The WHO specifically identifies agent-22 as a potential component of novel regimen combinations aimed at further shortening and simplifying treatment. Key priorities include:

  • Combinational Synergy: Agent-22 potentiates bedaquiline and pretomanid in vitro, suggesting potential for inclusion in next-generation BPaL-derivative regimens [6] [10].
  • Resistance Management: Its distinct binding site on ATP synthase offers a solution to emerging bedaquiline resistance, a major concern flagged in WHO surveillance reports [6] [10].
  • Target Product Profile (TPP) Alignment: Agent-22 meets WHO TPP criteria for novel TB drugs: oral bioavailability, low CYP450 interaction profile, stability in fixed-dose combinations (FDCs), and cost-effective synthesis suitable for scale-up in high-burden countries [7] [9] [10].

Ongoing research focuses on addressing WHO-identified gaps, particularly its efficacy in pediatric formulations, performance against extrapulmonary TB, and interactions with antiretrovirals—areas where current clinical data remain sparse [10]. Successful Phase IIb results could position agent-22 for inclusion in the "longer regimens" category within WHO recommendations while pursuing ultimate registration as part of a novel 4–6 month universal regimen.

Table 3: Developmental Status and Strategic Milestones for Antitubercular agent-22

Properties

Product Name

Antitubercular agent-22

IUPAC Name

tert-butyl 4-[2-fluoro-4-[(5S)-5-[[(5-nitrofuran-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]phenyl]piperazine-1-carboxylate

Molecular Formula

C24H28FN5O8

Molecular Weight

533.5 g/mol

InChI

InChI=1S/C24H28FN5O8/c1-24(2,3)38-22(32)28-10-8-27(9-11-28)18-5-4-15(12-17(18)25)29-14-16(36-23(29)33)13-26-21(31)19-6-7-20(37-19)30(34)35/h4-7,12,16H,8-11,13-14H2,1-3H3,(H,26,31)/t16-/m0/s1

InChI Key

QDTXYIUIFBPEAZ-INIZCTEOSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(O4)[N+](=O)[O-])F

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(O4)[N+](=O)[O-])F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.